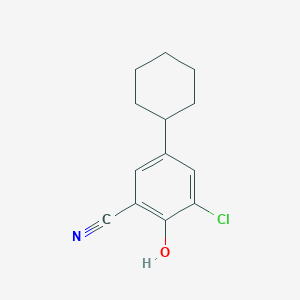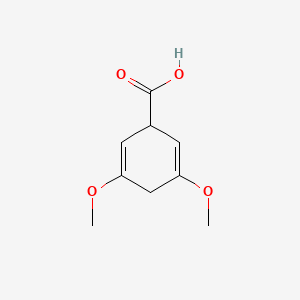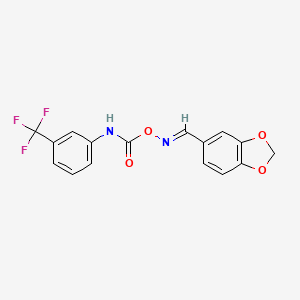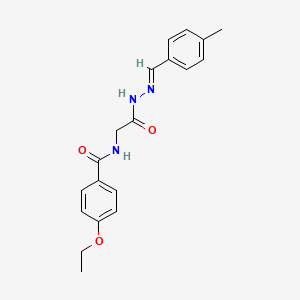![molecular formula C17H14BrN3OS3 B12009674 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide CAS No. 618432-03-4](/img/structure/B12009674.png)
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide is a complex organic compound that features a thiadiazole ring, a benzylsulfanyl group, and a bromophenylacetamide moiety
Preparation Methods
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the thiadiazole derivative with 2-bromophenylacetyl chloride under basic conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The bromine atom in the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular pathways involved in cancer progression.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts the synthesis of essential proteins in microbial cells. In anticancer research, it interferes with signaling pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include:
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide: This compound also features a thiadiazole ring and a benzylsulfanyl group but differs in the acetamide moiety.
2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide: This compound has an oxadiazole ring instead of a thiadiazole ring and a different acetamide group.
Properties
CAS No. |
618432-03-4 |
|---|---|
Molecular Formula |
C17H14BrN3OS3 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-bromophenyl)acetamide |
InChI |
InChI=1S/C17H14BrN3OS3/c18-13-8-4-5-9-14(13)19-15(22)11-24-17-21-20-16(25-17)23-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,22) |
InChI Key |
QVTFIXCRRZTQNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(4-isopropylphenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12009591.png)


![(7E)-N-(4-methylphenyl)-7-[(4-methylphenyl)imino]-1,3,5-cycloheptatrien-1-amine](/img/structure/B12009610.png)

![11-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B12009624.png)
![1-(4-Chlorophenoxy)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-propanol](/img/structure/B12009630.png)



![[{[(Diphenylcarbamothioyl)disulfanyl]carbothioyl}(phenyl)amino]benzene](/img/structure/B12009675.png)


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12009686.png)
